glutamicin CBII
Description
Glutamicin CBII is a bacteriocin-like antimicrobial substance produced by Corynebacterium glutamicum during its stationary growth phase . The compound is partially purified via ammonium sulfate precipitation, selective heat precipitation, and Sephadex G-50 gel chromatography. Key characteristics include:
- Molecular Properties: Sedimentation coefficient of 1.1S, diffusion through a 10,000-Da cellulose acetate membrane, and resistance to heat (100°C for 30 minutes), proteases (trypsin, chymotrypsin), and organic solvents (chloroform) .
- Structural Insights: Likely a glycoprotein with minimal protein content, based on staining behavior and ¹H NMR spectroscopy .
- Production: Spontaneously secreted during the stationary phase without requiring induction agents .
Properties
CAS No. |
107231-69-6 |
|---|---|
Molecular Formula |
C7H9NO2 |
Synonyms |
glutamicin CBII |
Origin of Product |
United States |
Comparison with Similar Compounds
Spectrum of Antimicrobial Activity
Glutamicin CBII has a narrow spectrum, primarily targeting coryneform bacteria. In contrast:
- Corynaridin: A linaridin-class bacteriocin from Corynebacterium lactis, effective against Listeria monocytogenes and other foodborne pathogens, with broader Gram-positive activity .
- Garvicin Q : Engineered for recombinant production in C. glutamicum, this bacteriocin targets Lactococcus and Enterococcus species, demonstrating industrial relevance in food preservation .
Table 1: Antimicrobial Spectrum Comparison
| Bacteriocin | Producer Strain | Target Species | Key Limitations |
|---|---|---|---|
| This compound | Corynebacterium glutamicum | Coryneform bacteria (e.g., C. pseudodiphtheriticum) | Inactive against non-coryneform species |
| Corynaridin | Corynebacterium lactis | Listeria monocytogenes, Bacillus subtilis | Narrow stability under acidic conditions |
| Garvicin Q | Recombinant C. glutamicum | Lactococcus garvieae, Enterococcus faecalis | Requires genetic engineering |
Biochemical and Stability Features
- Thermal Stability : this compound retains activity after prolonged heating (100°C), unlike Corynaridin, which loses potency above 60°C .
- Enzyme Resistance: Both this compound and Corynaridin resist proteases, suggesting non-proteinaceous structural components (e.g., glycans or modified amino acids) .
- Molecular Weight : this compound’s low sedimentation coefficient (1.1S) and membrane diffusion behavior suggest a smaller molecular size compared to Garvicin Q, which has a confirmed mass of ~5 kDa .
Production and Purification
Q & A
Q. Methodological Notes
- Referencing Standards : Follow ICMJE guidelines for chemical nomenclature and dataset deposition in public repositories (e.g., ChEMBL, PubChem) .
- Data Reproducibility : Include detailed supplementary methods (synthesis protocols, assay conditions) per Beilstein Journal guidelines .
- Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for animal studies and obtain IRB approval for human cell line use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
